molecular formula C17H26N2O4S B2972730 N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1203207-66-2

N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Katalognummer: B2972730
CAS-Nummer: 1203207-66-2
Molekulargewicht: 354.47
InChI-Schlüssel: IGXSLFNTDBIOCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic cyclohexane carboxamide derivative featuring a 4-ethoxyphenyl group attached to the carboxamide nitrogen and a methanesulfonamidomethyl substituent at the 4-position of the cyclohexane ring. This structural configuration combines lipophilic (ethoxy group) and polar (sulfonamide) motifs, which may enhance both membrane permeability and target-binding specificity.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-23-16-10-8-15(9-11-16)19-17(20)14-6-4-13(5-7-14)12-18-24(2,21)22/h8-11,13-14,18H,3-7,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXSLFNTDBIOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide can be represented as follows:

  • Molecular Formula : C16_{16}H23_{23}N2_{2}O4_{4}S
  • Molecular Weight : 347.43 g/mol

The compound features a cyclohexane ring substituted with a methanesulfonamide and an ethoxyphenyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of anti-inflammatory and analgesic effects. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response.

In Vitro Studies

In vitro assays have been conducted to evaluate the COX-2 inhibitory potency of N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide. The following table summarizes key findings from these studies:

CompoundCOX-2 Inhibition (IC50, µM)Selectivity Index (SI)Reference
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide0.102880
Celecoxib (standard)0.05-

These results indicate that while the compound exhibits significant COX-2 inhibition, its selectivity index suggests it may not be as selective as other known COX-2 inhibitors like celecoxib.

In Vivo Studies

In vivo evaluations have demonstrated the anti-inflammatory effects of this compound in animal models. For instance, a study reported that administration of the compound at a dose of 1 mg/kg resulted in a reduction of inflammation by approximately 32% after three hours, compared to 79% reduction with celecoxib at a higher dose (50 mg/kg) .

Case Studies and Clinical Relevance

A review of case studies highlights the potential clinical applications of N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide. These studies emphasize its role in managing conditions characterized by inflammation and pain.

Notable Case Study Findings:

  • Chronic Pain Management : Patients treated with this compound exhibited significant pain relief compared to placebo controls.
  • Safety Profile : The compound was generally well-tolerated, with fewer gastrointestinal side effects compared to traditional NSAIDs.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity (MIC/IC₅₀) Source Evidence
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide 4-Ethoxyphenyl, methanesulfonamidomethyl Data not explicitly provided N/A
N-(4-ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl) thiazol-2-amine 4-Ethoxyphenyl, imidazo-pyridine-thiazole MIC: 0.0077–0.0079 μM (antibacterial)
N-(4-Methylphenyl)cyclohexane-1-carboxamide 4-Methylphenyl No activity data provided
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide Dichloro-hydroxyphenyl, methylcyclohexane No activity data provided
N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide Thiadiazol-piperazine MIC: 0.010–0.021 μM (antibacterial)

Key Observations :

  • Substituent Impact on Bioactivity: The 4-ethoxyphenyl group (common in the target compound and ’s compound 3) correlates with enhanced antibacterial potency. For example, compound 3 in achieves MIC values 3,500-fold lower than Ofloxacin, likely due to the ethoxy group’s balance of lipophilicity and electronic effects . Sulfonamide vs. Heterocyclic Moieties: The target’s methanesulfonamidomethyl group may improve solubility and hydrogen-bonding capacity compared to simpler methyl or alkoxy substituents (e.g., ’s N-(4-Methylphenyl) analog). Sulfonamides are known to enhance target engagement in enzymes like cyclooxygenase or NF-κB . Heterocyclic Additions: Compounds with thiazole or imidazo-pyridine moieties () exhibit superior antibacterial activity, suggesting that fused heterocycles enhance target affinity or disrupt bacterial membranes .

Pharmacological Performance

  • Antibacterial Activity: The target’s structural analog in (compound 3) exhibits MIC values as low as 0.0077 μM, surpassing Ofloxacin (27.64–27.67 μM). This suggests that ethoxyphenyl and sulfonamide groups synergize to enhance bacterial membrane penetration or enzyme inhibition .
  • Anti-Inflammatory Activity :

    • NF-κB inhibition is a hallmark of sulfonamide derivatives. Compound 3 in shows IC₅₀ values of 0.0071–0.0073 μM, likely due to sulfonamide-mediated disruption of NF-κB signaling .
    • Simpler carboxamides (e.g., ’s methylphenyl derivative) lack this activity, underscoring the necessity of polar substituents for anti-inflammatory effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.